molecular formula C11H20BrNO B2457014 2-bromo-N-cyclohexyl-3-methylbutanamide CAS No. 241478-72-8

2-bromo-N-cyclohexyl-3-methylbutanamide

Cat. No.: B2457014
CAS No.: 241478-72-8
M. Wt: 262.191
InChI Key: ZKRGSPYOITYVDP-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclohexyl-3-methylbutanamide is an organic compound with the molecular formula C11H20BrNO and a molecular weight of 262.19 g/mol . This compound is characterized by the presence of a bromine atom, a cyclohexyl group, and a butanamide backbone. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclohexyl-3-methylbutanamide typically involves the bromination of N-cyclohexyl-3-methylbutanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general synthetic route can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclohexyl-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-cyclohexyl-3-methylbutanamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclohexyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclohexyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a cyclohexyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

IUPAC Name

2-bromo-N-cyclohexyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRGSPYOITYVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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